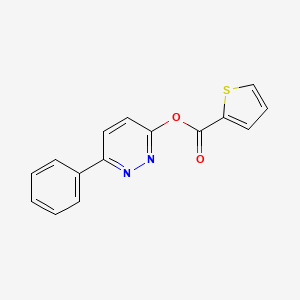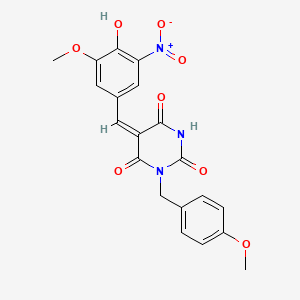![molecular formula C22H26N4O B5324745 3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MPP or MPP+ and is a derivative of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP has been extensively studied for its ability to selectively damage dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease.
作用機序
MPP is taken up by dopaminergic neurons through the dopamine transporter and is subsequently converted to its active form, MPP+. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the selective death of dopaminergic neurons.
Biochemical and Physiological Effects
The selective death of dopaminergic neurons caused by MPP has been extensively studied in animal models. This damage leads to a decrease in dopamine levels in the striatum, resulting in motor deficits similar to those observed in Parkinson's disease patients. Additionally, MPP has been shown to induce oxidative stress and inflammation in the brain, further contributing to the neurodegenerative process.
実験室実験の利点と制限
The use of MPP in animal models allows researchers to study the mechanisms of Parkinson's disease and test potential therapeutic interventions. However, it is important to note that the use of MPP in animal models does not fully recapitulate the complex pathophysiology of Parkinson's disease in humans. Additionally, the high potency of MPP and its potential toxicity make it important to use caution when handling and administering this compound.
将来の方向性
There are several potential future directions for research involving MPP. One area of interest is the development of new therapeutic interventions for Parkinson's disease based on the mechanisms of MPP-induced neurodegeneration. Additionally, MPP could be used to study the role of oxidative stress and inflammation in other neurodegenerative diseases. Finally, the use of MPP in combination with other neurotoxins could allow for a more comprehensive understanding of the complex pathophysiology of Parkinson's disease and other neurodegenerative disorders.
合成法
MPP can be synthesized through a multi-step process involving the reaction of 2-methyl-4-(1H-pyrazol-1-yl)benzyl chloride with 3-piperidinylmethanol, followed by oxidation with pyridine chlorochromate. The resulting product is purified through column chromatography to yield MPP as a white crystalline powder.
科学的研究の応用
MPP has been widely used in scientific research to study the mechanisms of Parkinson's disease. Specifically, MPP is used to induce Parkinsonism in animal models by selectively damaging dopaminergic neurons in the substantia nigra. This damage leads to a decrease in dopamine levels in the striatum, resulting in motor deficits similar to those observed in Parkinson's disease patients.
特性
IUPAC Name |
3-[[1-[(2-methyl-4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-18-13-21(26-12-4-10-24-26)8-7-20(18)15-25-11-3-6-22(16-25)27-17-19-5-2-9-23-14-19/h2,4-5,7-10,12-14,22H,3,6,11,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYFPHXVIYNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN3CCCC(C3)OCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol](/img/structure/B5324665.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)

![1-allyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5324703.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![2-[2-(3-bromophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5324733.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5324778.png)